3-Aminopyridine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyridine-2,6-dicarboxylic acid is a pyridine derivative with significant importance in various scientific fields. This compound features a pyridine ring substituted with an amino group at the 3-position and carboxylic acid groups at the 2- and 6-positions. Pyridine derivatives are known for their diverse reactivity and applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the nitration of 3-aminopyridine, followed by reduction and subsequent carboxylation. Another method includes the direct carboxylation of 3-aminopyridine using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the carboxylation reactions, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Aminopyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine compounds .
Scientific Research Applications
3-Aminopyridine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Aminopyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The carboxylic acid groups can chelate metal ions, affecting various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or the modulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminopyridine-2,6-dicarboxylic acid
- 2-Aminopyridine-3,5-dicarboxylic acid
- 3-Aminopyridine-4,6-dicarboxylic acid
Uniqueness
3-Aminopyridine-2,6-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains .
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
3-aminopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,8H2,(H,10,11)(H,12,13) |
InChI Key |
CYQSWGHOSARVLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.